

An In-depth Technical Guide to 3-((2,6-Dimethylphenyl)amino)phenol

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Compound of Interest

Compound Name:	3-((2,6-Dimethylphenyl)amino)phenol
Cat. No.:	B573788

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **3-((2,6-Dimethylphenyl)amino)phenol**, a key intermediate in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular and Physical Properties

3-((2,6-Dimethylphenyl)amino)phenol is an aromatic amine and a derivative of phenol.^[1] Its molecular structure and properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₅ NO	[1][2]
Molecular Weight	213.28 g/mol	[1]
Boiling Point	348.3±27.0 °C at 760 mmHg	[1][2]
CAS Number	180163-21-7	[1]

Synthesis Protocols

The synthesis of substituted aminophenols can be achieved through various methods, including condensation reactions and metal-catalyzed aminations. While specific protocols for

3-((2,6-Dimethylphenyl)amino)phenol are not readily available in the public domain, the following sections describe general and analogous synthetic procedures that can be adapted for its preparation.

1. Buchwald-Hartwig Amination (Analogous Method)

The palladium-catalyzed Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.^[3] This approach can be adapted from the synthesis of similar aminophenol derivatives.^[3]

Experimental Protocol:

- **Reaction Setup:** In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with 3-bromophenol (1.0 equivalent), 2,6-dimethylaniline (1.0-1.2 equivalents), a palladium precatalyst (e.g., BrettPhos precatalyst), a suitable ligand, and a base (e.g., sodium tert-butoxide).^[3]
- **Solvent Addition:** Anhydrous, degassed solvent (e.g., toluene or dioxane) is added to the vessel.^[3]
- **Reaction Conditions:** The reaction mixture is sealed and heated with stirring to a temperature typically in the range of 80-110°C.^[3]
- **Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).^[3]
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent such as ethyl acetate.^[3]
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired **3-((2,6-dimethylphenyl)amino)phenol**.^[3]

2. Condensation Reaction (Analogous Method)

A direct acid-catalyzed condensation of a phenol with an aniline derivative at high temperatures can also be employed.[3]

Experimental Protocol:

- Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap is charged with resorcinol (1.0 equivalent), 2,6-dimethylaniline (1.5 - 2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 equivalents).[3]
- Reaction Conditions: The mixture is heated to approximately 200°C with vigorous stirring. Water formed during the reaction is continuously removed using the Dean-Stark trap to drive the reaction forward.[3]
- Monitoring: The reaction is maintained at this temperature for several hours, with progress monitored by a suitable analytical technique like TLC or GC-MS.[3]
- Purification: After completion, the reaction mixture is cooled and the product is purified, which may require extensive purification steps like column chromatography.[3]

Analytical Methodologies

The purity and identity of **3-((2,6-Dimethylphenyl)amino)phenol** can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of aminophenol compounds.[4]

Experimental Protocol:

- Column: A Newcrom R1 reverse-phase column or equivalent is used.[4]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid is employed. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

- **Detection:** A standard HPLC detector, such as a UV detector, is used to monitor the elution of the compound.
- **Application:** This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[4]

Gas Chromatography (GC)

Phenolic compounds can be analyzed by gas chromatography, often with a derivatization step.

Experimental Protocol:

- **Sample Preparation:** Samples are extracted using a suitable method, and the extracts are cleaned up as necessary.[5]
- **Analysis of Underivatized Phenols:** Underivatized phenols can be analyzed by GC with a flame ionization detector (GC/FID) using either a single-column or dual-column approach.[5]
- **Derivatization:** For increased sensitivity and better chromatographic performance, phenols can be derivatized with diazomethane or pentafluorobenzyl bromide (PFBBr) and analyzed by GC/FID or GC with an electron capture detector (GC/ECD), respectively.[5]

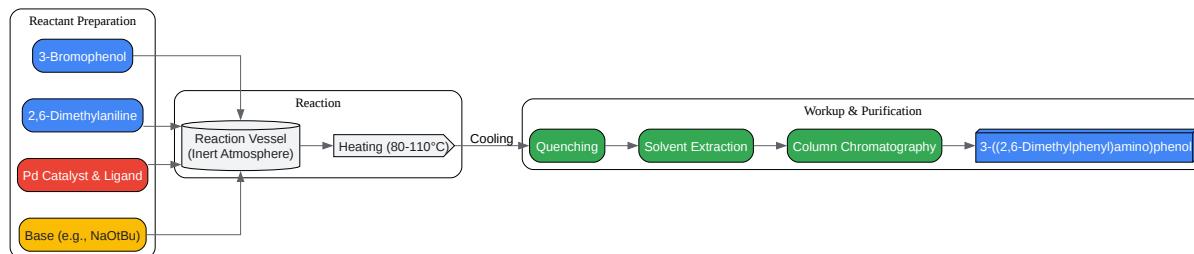
Biological and Pharmaceutical Relevance

3-((2,6-Dimethylphenyl)amino)phenol serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its application in the development of local anesthetics and antiarrhythmic drugs.[1] The structural features of this compound, including its aromatic and amine functionalities, are important for the creation of molecules that can modulate sodium channels in nerve cells, which is a key mechanism for pain relief and regulation of heart rhythm.[1] The broader class of aminophenol derivatives is recognized for a range of biological activities, including antimicrobial and antioxidant properties.[6]

Workflow and Pathway Diagrams

Synthesis Workflow via Buchwald-Hartwig Amination

The following diagram illustrates the general workflow for the synthesis of **3-((2,6-Dimethylphenyl)amino)phenol** using the Buchwald-Hartwig amination method.



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Caption: Workflow for Buchwald-Hartwig amination synthesis.

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